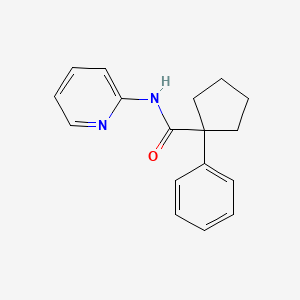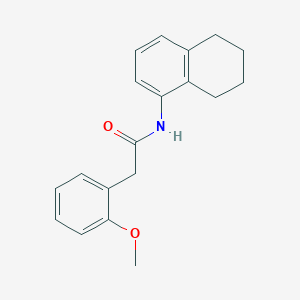
1-phenyl-N-2-pyridinylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-2-pyridinylcyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system.
Mécanisme D'action
1-phenyl-N-2-pyridinylcyclopentanecarboxamide acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By binding to a specific site on the receptor, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in cognitive function. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system. It has also been extensively studied and has a well-understood mechanism of action. However, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has some limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have some toxic effects at high doses, which can limit its use in experiments.
Orientations Futures
There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. One area of interest is the development of new drugs that target the NMDA receptor, based on the mechanism of action of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. Another area of interest is the use of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide to study the mechanisms of drug addiction and to develop new treatments for drug abuse. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide could be used to study the effects of aging on the central nervous system and to develop new treatments for age-related cognitive decline.
Conclusion:
In conclusion, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide is a synthetic compound that has been widely used in scientific research to study the central nervous system. It acts as a positive allosteric modulator of the NMDA receptor, enhancing learning and memory. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide, including the development of new drugs and the study of aging and cognitive decline.
Méthodes De Synthèse
1-phenyl-N-2-pyridinylcyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by cyclization with cyclopentanone. The resulting compound can be purified through column chromatography to obtain pure 1-phenyl-N-2-pyridinylcyclopentanecarboxamide.
Applications De Recherche Scientifique
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been extensively used in scientific research to study the central nervous system. It has been shown to enhance memory and learning in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has also been used to study the mechanisms of drug addiction and to develop new treatments for drug abuse.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-16(19-15-10-4-7-13-18-15)17(11-5-6-12-17)14-8-2-1-3-9-14/h1-4,7-10,13H,5-6,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNDILHNQLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)


![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)
![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)
